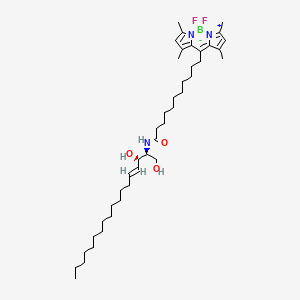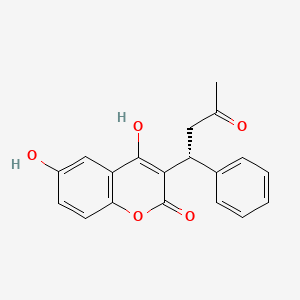![molecular formula C17H14N4OS B590387 N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide CAS No. 77464-35-8](/img/structure/B590387.png)
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide” is a biochemical used for proteomics research . It has a molecular weight of 322.38 and a molecular formula of C17H14N4OS .
Molecular Structure Analysis
The molecular structure of “N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide” consists of a benzimidazole ring attached to a benzothiazolyl group via an acetamide linkage . The exact mass of the compound is 322.088837 .Physical And Chemical Properties Analysis
“N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide” has a density of 1.4±0.1 g/cm3 . The compound’s LogP value, which is a measure of its lipophilicity, is 2.54 . The index of refraction is 1.745 . Unfortunately, the boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression, modification, and function. Its unique chemical structure allows it to interact with various proteins, which can be useful for identifying protein-protein interactions and understanding the mechanisms of diseases at the molecular level .
Antibacterial Agents
Benzothiazole derivatives, including this compound, have been synthesized and evaluated for their antibacterial properties. They have shown variable activity against Gram-positive and Gram-negative bacterial strains, with some derivatives exhibiting promising activity against Staphylococcus aureus. The compound’s potential as an antibacterial agent is significant for developing new treatments for bacterial infections .
Antitubercular Activity
Recent studies have highlighted the synthesis of benzothiazole-based compounds for antitubercular applications. These compounds have been tested for their in vitro and in vivo activity against Mycobacterium tuberculosis, with some showing better inhibition potency than standard drugs. The compound’s role in this field is crucial for addressing the global challenge of tuberculosis .
Antiviral Drug Discovery
In the realm of antiviral drug discovery, benzothiazole derivatives have been screened as potential inhibitors of viral proteases and RNA-dependent RNA polymerase. These enzymes are critical for the replication of viruses like HCV, and inhibitors can serve as effective antiviral drugs .
Antimicrobial Activity
The compound has been part of studies focusing on the design and synthesis of molecules with antimicrobial activity. The synthesized benzothiazole derivatives have been screened for their effectiveness against various microbial strains, contributing to the search for new antimicrobial agents .
Medicinal Chemistry
Benzothiazole and its derivatives play a significant role in medicinal chemistry. They are associated with diverse biological activities, including antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. This compound, with its benzothiazole core, is a valuable scaffold for the development of new therapeutic agents .
Orientations Futures
Benzothiazoles, which are part of the structure of “N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide”, have been the focus of extensive research due to their broad spectrum of pharmacological activities . Therefore, it’s likely that future research will continue to explore the potential applications of benzothiazole derivatives in various fields, including medicinal chemistry .
Propriétés
IUPAC Name |
N-[1-(1,3-benzothiazol-6-yl)-2-methylbenzimidazol-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-19-15-7-12(20-11(2)22)3-6-16(15)21(10)13-4-5-14-17(8-13)23-9-18-14/h3-9H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDWMFFLMUKYHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC4=C(C=C3)N=CS4)C=CC(=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)
![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)
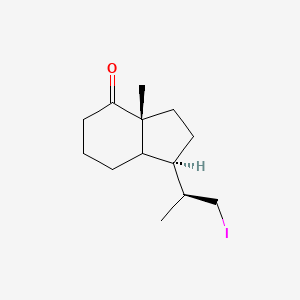
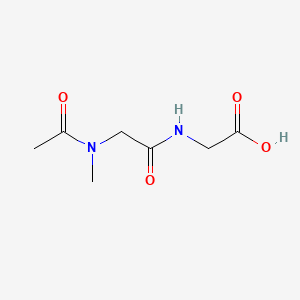
![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)


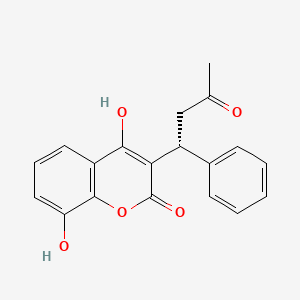
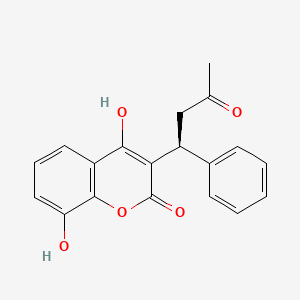
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)
